Superior Myeloperoxidase (MPO) Inhibitory Potency Relative to an Irreversible Aminopyridine Inhibitor
3-Chloro-2-methoxy-5-(o-tolyl)pyridine exhibits an IC50 of 26 nM for the inhibition of human MPO chlorination activity [1]. In contrast, the potent and widely referenced irreversible MPO inhibitor, Aminopyridine 2 (1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea), has a reported IC50 of 290 nM (0.29 µM) in comparable functional assays .
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Aminopyridine 2 (1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea): IC50 = 290 nM (0.29 µM) |
| Quantified Difference | ~11-fold greater potency |
| Conditions | Functional assay measuring MPO chlorination activity (Target: Human MPO) [1]; Functional assays including inhibition of MPO in human plasma and ex vivo aortic ring studies |
Why This Matters
The >10-fold higher potency provides a larger assay window and allows for the use of lower compound concentrations, which can reduce off-target and cytotoxic effects in cellular and in vivo models.
- [1] BindingDB. Entry BDBM50567723 (CHEMBL4860429). Myeloperoxidase (Human) IC50 Data. View Source
